molecular formula C11H11Br2NO B3037570 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one CAS No. 478262-01-0

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one

Cat. No.: B3037570
CAS No.: 478262-01-0
M. Wt: 333.02 g/mol
InChI Key: TWXBQPBNTLMJMM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one is a synthetic organic compound characterized by the presence of a dibromophenyl group attached to an azetidinone ring

Preparation Methods

The synthesis of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with 2,4-dibromophenylamine and 3,3-dimethylacryloyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the azetidinone ring.

    Procedure: The 2,4-dibromophenylamine is reacted with 3,3-dimethylacryloyl chloride in an inert solvent like dichloromethane. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the azetidinone ring into an amine.

    Substitution: The dibromo groups in the phenyl ring can undergo nucleophilic substitution reactions with reagents like sodium methoxide, resulting in the formation of methoxy derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction outcomes.

Scientific Research Applications

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The dibromophenyl group enhances its binding affinity to these targets, while the azetidinone ring provides structural stability. The compound may inhibit enzyme activity or modulate receptor functions, leading to its observed biological effects.

Comparison with Similar Compounds

1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one can be compared with similar compounds such as:

Properties

IUPAC Name

1-(2,4-dibromophenyl)-3,3-dimethylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Br2NO/c1-11(2)6-14(10(11)15)9-4-3-7(12)5-8(9)13/h3-5H,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXBQPBNTLMJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1=O)C2=C(C=C(C=C2)Br)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Br2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701235778
Record name 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478262-01-0
Record name 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478262-01-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2,4-Dibromophenyl)-3,3-dimethyl-2-azetidinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701235778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Reactant of Route 2
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Reactant of Route 3
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Reactant of Route 4
Reactant of Route 4
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Reactant of Route 5
Reactant of Route 5
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one
Reactant of Route 6
Reactant of Route 6
1-(2,4-Dibromophenyl)-3,3-dimethylazetidin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.